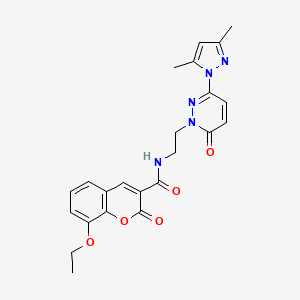

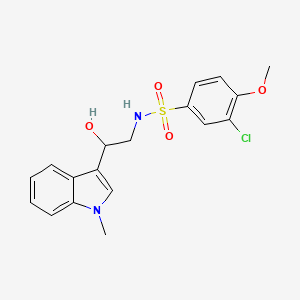

![molecular formula C10H9NO3 B2953712 4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-64-6](/img/structure/B2953712.png)

4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Paal-Knorr Pyrrole Synthesis, which is a condensation of amines with 1,4-diketones . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be quite diverse. For instance, the Paal-Knorr Pyrrole Synthesis involves the reaction of amines with 1,4-diketones . Another reaction involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Routes to Heterocyclic Compounds : Research efforts have been directed towards developing novel synthetic routes to pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives through cyclization and aromatic transformation processes. These compounds serve as valuable intermediates for further chemical modifications, contributing to the diversification of heterocyclic compound libraries (Bencková & Krutošíková, 1997).

Extending Furan Synthesis Scope : The adaptation and extension of known furan synthesis methodologies have facilitated the creation of 1,2,4-trisubstituted pyrroles, showcasing the versatility of propenoic acid derivatives in generating complex heterocycles. This work underscores the importance of innovative synthetic strategies in expanding the toolkit for heterocyclic chemistry (Friedrich et al., 2002).

Heterocyclic Compounds from Benzoyl Propionic Acid : The utilization of benzoyl propionic acid as a starting point for the synthesis of various heterocyclic compounds, including pyrrolinones and benzoxazinones, highlights the compound's versatility in heterocyclic chemistry. These efforts contribute to the development of new molecules with potential applications in pharmaceuticals and materials science (Soliman et al., 2010).

Potential Applications in Molecular Recognition and Drug Design

Molecular Recognition : The study of water-soluble receptors for aromatic N-oxides, which incorporate carboxylic acids or amino groups, illustrates the application of heterocyclic compounds in molecular recognition. Such compounds can bind effectively to target molecules in aqueous environments, paving the way for advancements in sensor technologies and molecular diagnostics (Verdejo et al., 2009).

Docking and Biological Evaluation : The synthesis and biological evaluation of quinoline-based furanones and their nitrogen analogues demonstrate the potential therapeutic applications of heterocyclic compounds. Such studies are crucial for the discovery of new drugs with antibacterial and anti-inflammatory properties, showcasing the importance of heterocyclic chemistry in pharmaceutical research (Khokra et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors .

Mode of Action

Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

The compound’s solubility and stability suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been known to exhibit various biological activities, including anti-inflammatory and antioxidant effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(prop-2-en-1-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid”. For instance, the compound’s stability may be affected by exposure to air .

Propriétés

IUPAC Name |

4-prop-2-enylfuro[3,2-b]pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h2-3,5-6H,1,4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGDJABSUAOVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C1C(=O)O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

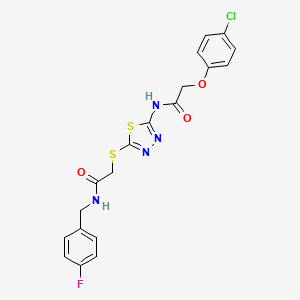

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2953631.png)

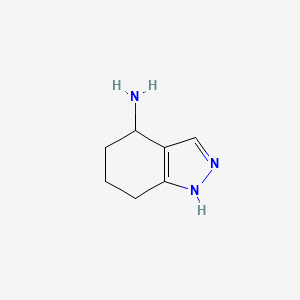

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)

![4-[1-(4-Methoxyphenyl)-2-aziranyl]pyridine](/img/structure/B2953639.png)

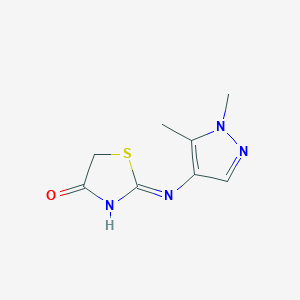

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B2953647.png)

![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2953648.png)

![N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2953652.png)